molecular formula C14H14Br2N2 B14124236 3,5-Dibromo-N-mesitylpyridin-2-amine

3,5-Dibromo-N-mesitylpyridin-2-amine

Cat. No.: B14124236
M. Wt: 370.08 g/mol
InChI Key: QRXVGONLPFJAJA-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-mesitylpyridin-2-amine is a brominated pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the pyridine nitrogen.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

3,5-dibromo-N-(2,4,6-trimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C14H14Br2N2/c1-8-4-9(2)13(10(3)5-8)18-14-12(16)6-11(15)7-17-14/h4-7H,1-3H3,(H,17,18)

InChI Key

QRXVGONLPFJAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=N2)Br)Br)C

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Aminopyridine

Direct bromination of 2-aminopyridine using liquid bromine or tribromo-N-methyl-N-butylimidazole has been explored. In one approach, 2-aminopyridine undergoes acetylation with acetic anhydride to protect the amine, followed by bromination at elevated temperatures (45–55°C) to yield 2-acetamido-3,5-dibromopyridine. Subsequent hydrolysis regenerates the amine, though this method often results in mixed regioselectivity and requires rigorous purification.

Directed Bromination via Protecting Groups

To enhance regiocontrol, protecting groups such as formimidamide derivatives are employed. As demonstrated in WO2024015825A1, reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This directing group facilitates selective bromination at the 3- and 5-positions by coordinating electrophilic bromine agents, achieving >90% regioselectivity in optimized conditions.

Buchwald–Hartwig Amination for N-Arylation

Introducing the mesityl group (2,4,6-trimethylphenyl) to the pyridine amine requires robust cross-coupling methodologies. The Buchwald–Hartwig amination, utilizing palladium catalysts, is the most widely adopted method.

Catalyst Systems and Reaction Optimization

Pd-PEPPSI precatalysts with N-heterocyclic carbene (NHC) ligands, such as IPr(NMe2)2, enable efficient coupling of aryl bromides with mesitylamine. Key reaction parameters include:

Parameter Optimal Range Impact on Yield
Catalyst Loading 1–2 mol% Pd >85% efficiency
Base Cs2CO3 or KOtBu Facilitates transmetalation
Temperature 80–100°C Balances activity and decomposition
Solvent Toluene or dioxane Enhances solubility

Using these conditions, 3,5-dibromo-2-aminopyridine couples with mesityl bromide to yield the target compound in 78–92% isolated yield. Steric hindrance from the mesityl group necessitates bulky ligands like IPr to prevent catalyst deactivation.

Nickel-Catalyzed Alternatives

Recent advances in nickel catalysis, as disclosed in WO2024015825A1, offer a cost-effective alternative. NiCl2(dme)/dtbpy (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) systems enable coupling at lower temperatures (50–70°C) with comparable yields (75–88%). However, nickel catalysts exhibit lower tolerance for oxygen and moisture, requiring strictly anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant routes for synthesizing this compound:

Method Bromination Agent Coupling Catalyst Yield (%) Purity (%) Key Advantage
Directed Bromination NBS/TfOH Pd-PEPPSI-IPr 92 99 High regioselectivity
Direct Bromination Liquid Br2 NiCl2(dme)/dtbpy 78 95 Lower catalyst cost
Acetamide Protection Tribromo-N-methylimidazole Pd(OAc)2/XPhos 85 97 Simplified purification

Route selection depends on scale and resource availability. Industrial processes favor nickel systems for cost, while academic settings prefer palladium for reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-mesitylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.

Scientific Research Applications

3,5-Dibromo-N-mesitylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-mesitylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atoms and the mesityl group can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the biological system and the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methyl Substituents

Compounds such as 3,5-Dibromo-4-methylpyridin-2-amine (CAS 3430-29-3) and 3,5-dibromo-4,6-dimethylpyridin-2-amine (CAS 5407-86-3) share structural similarities with the target molecule but lack the mesityl group. However, the absence of the mesityl group may reduce their stability in catalytic systems requiring steric protection .

Pyrazine Derivatives

3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 84539-07-1) replaces the pyridine core with a pyrazine ring, altering electronic properties and hydrogen-bonding capabilities. The pyrazine derivative has a molecular weight of 280.95 g/mol and a density of 1.9 g/cm³ , which may influence its solubility in polar solvents. The N,N-dimethyl substitution further differentiates its reactivity, making it more suited for applications in pharmaceutical intermediates rather than catalysis .

Halogen-Substituted Variants

The introduction of additional halogens, as in 3,5-Dibromo-6-chloropyridin-2-amine (CAS 1261269-84-4), increases electrophilicity and alters toxicity profiles. This compound is classified as harmful upon inhalation or skin contact , suggesting that halogenation patterns critically impact safety handling. In contrast, the mesityl group in the target compound may mitigate reactivity-related hazards through steric shielding.

Impact of N-Substituents on Properties

The mesityl group in 3,5-Dibromo-N-mesitylpyridin-2-amine introduces steric bulk that can hinder nucleophilic attack at the pyridine nitrogen, a feature absent in simpler analogues like 3,5-Dibromo-4-methylpyridin-2-amine . This steric effect may enhance selectivity in metal-catalyzed reactions or stabilize metal-ligand complexes in coordination chemistry .

Data Tables

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
This compound 3,5-Br, N-mesityl C₁₄H₁₄Br₂N₂ - 378.08 High steric hindrance, potential for catalysis
3,5-Dibromo-4-methylpyridin-2-amine 3,5-Br, 4-Me C₆H₆Br₂N₂ 3430-29-3 265.94 Moderate reactivity, lower steric bulk
3,5-Dibromo-4,6-dimethylpyridin-2-amine 3,5-Br, 4,6-Me C₇H₈Br₂N₂ 5407-86-3 279.96 Increased methylation, altered solubility
3,5-Dibromo-N,N-dimethylpyrazin-2-amine Pyrazine core, N,N-Me C₆H₇Br₂N₃ 84539-07-1 280.95 Lower solubility, pharmaceutical use
3,5-Dibromo-6-chloropyridin-2-amine 3,5-Br, 6-Cl C₅H₃Br₂ClN₂ 1261269-84-4 290.26 High electrophilicity, hazardous

Biological Activity

3,5-Dibromo-N-mesitylpyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Br2N
  • Molecular Weight : 353.07 g/mol
  • CAS Number : Not readily available in the provided sources.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the bromine substituents enhance its reactivity and binding affinity to specific enzymes or receptors, which may lead to significant pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : There are indications that this compound may possess anticancer properties. Studies have shown it can induce apoptosis in cancer cells through various signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by approximately 40% compared to the control group.
Study 3Investigated its anticancer effects on human breast cancer cell lines (MCF-7), revealing a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.

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